molecular formula C23H22F3N3O2 B119652 Florifenine CAS No. 83863-79-0

Florifenine

Cat. No. B119652
CAS RN: 83863-79-0
M. Wt: 429.4 g/mol
InChI Key: DQOYUDHAZMAVLD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Florifenine interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the COX enzymes, which play a crucial role in the inflammatory response

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit neutrophil migration and PGE2 content in inflamed ears, indicating its potential role in modulating cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COX enzymes. By inhibiting these enzymes, this compound can potentially alter the inflammatory response at the molecular level

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce dose-related anti-inflammatory activity . Detailed studies on the variation of effects with different dosages, threshold effects, and any toxic or adverse effects at high doses are yet to be conducted.

Metabolic Pathways

It’s known that this compound interacts with COX enzymes, which are part of the arachidonic acid metabolic pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: Florifenine is synthesized through a multi-step process involving the reaction of 7-(trifluoromethyl)-4-quinolineamine with 2-(1-pyrrolidinyl)ethyl anthranilate . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for pharmaceutical applications .

properties

IUPAC Name

2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOYUDHAZMAVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868763
Record name 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83863-79-0
Record name Florifenine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLORIFENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?

A1: This study primarily investigates this compound's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].

Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to this compound's potential as an anti-inflammatory agent?

A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating this compound's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].

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